Product packaging for Fmoc-H2Py-OH(Cat. No.:)

Fmoc-H2Py-OH

Cat. No.: B8246000
M. Wt: 402.4 g/mol
InChI Key: VHWPDXWRLJJBHA-QFIPXVFZSA-N
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Description

Historical Context and Significance of Fmoc-Protected Building Blocks in Organic Synthesis

The Fmoc protecting group, introduced by Carpino and Han in 1970, marked a significant advancement in amine protection strategies. altabioscience.comnih.govresearchgate.net Unlike earlier protecting groups like tert-butyloxycarbonyl (Boc), which are typically removed under acidic conditions, the Fmoc group is labile to mild bases, such as piperidine (B6355638). altabioscience.comwikipedia.orgontosight.aifiveable.meyoutube.com This base lability allows for orthogonal deprotection strategies when used in conjunction with acid-labile protecting groups for side chains, a key feature in the synthesis of complex peptides. altabioscience.comnih.govbiosynth.com

The introduction of the Fmoc group is commonly achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgontosight.ai The deprotection step, typically involving treatment with a base like piperidine in a solvent such as N,N-dimethylformamide (DMF), yields a stable byproduct, dibenzofulvene, which can be monitored by UV spectroscopy, facilitating reaction tracking. wikipedia.orgyoutube.com

The stability of Fmoc-protected amino acids under acidic and hydrolytic conditions, coupled with their facile removal under mild basic conditions, has made them indispensable in solid-phase peptide synthesis (SPPS). altabioscience.comwikipedia.orgontosight.aifiveable.meyoutube.combiosynth.com SPPS, pioneered by R. B. Merrifield, revolutionized peptide synthesis by allowing the stepwise assembly of peptide chains on an insoluble resin. ontosight.aibiosynth.commolport.com The compatibility of Fmoc chemistry with SPPS has greatly streamlined the synthesis of peptides and proteins, including those with post-translational modifications. altabioscience.comnih.gov

Overview of Pyridine-Based Chemical Entities in Advanced Organic Chemistry

Pyridine (B92270) and its derivatives are prevalent heterocyclic compounds found in numerous natural products, pharmaceuticals, and functional materials. researchgate.netsioc-journal.cnnih.gov The pyridine ring can influence the physical, chemical, and biological properties of molecules due to its aromaticity, basic nitrogen atom, and potential for various substitution patterns. researchgate.net

In advanced organic chemistry, pyridine-based entities are utilized as building blocks for synthesizing complex molecular architectures. They can serve as ligands in coordination chemistry, catalysts, or structural components in the design of molecules with specific biological activities. researchgate.netsioc-journal.cnrsc.org The incorporation of a pyridine ring into amino acid structures, for instance, can lead to the development of non-canonical amino acids with altered properties, impacting factors such as solubility, metabolic stability, and binding affinity when incorporated into peptides or peptidomimetics. researchgate.netnih.gov

Synthetic routes to pyridine-based compounds are diverse, including cycloaddition reactions, cross-coupling reactions, and transformations of other heterocyclic systems. sioc-journal.cnacs.orgrsc.org Recent research has explored photocatalytic methods for introducing heteroaryl groups, including pyridines, into amino acid derivatives. researchgate.net

Positioning of Fmoc-H2Py-OH within the Landscape of Functionalized Amino Acid Analogues

This compound represents a functionalized amino acid analogue that combines the advantages of Fmoc protection with the chemical properties conferred by a pyridine moiety. While the exact structure denoted by "H2Py" is not explicitly defined in the search results, the context of Fmoc-protected amino acids and pyridine-based chemical entities suggests it is likely an amino acid derivative containing a reduced pyridine ring or a related pyridine-derived structure. PubChem identifies this compound with CID 72209040, listing its molecular formula as C24H22N2O4. nih.gov

Within the broad class of functionalized amino acid analogues, this compound is positioned as a building block for incorporating non-canonical amino acids into peptides or other organic molecules using Fmoc-compatible synthetic strategies, particularly SPPS. The Fmoc group allows for its controlled coupling into a growing chain, while the pyridine-based moiety introduces novel structural and electronic features. This combination is valuable in the design and synthesis of molecules with tailored properties for various applications, including medicinal chemistry and chemical biology. molport.comnih.goviris-biotech.de The ability to introduce such modified amino acids expands the chemical space accessible through peptide synthesis, enabling the exploration of new structures with potentially enhanced or altered biological activities. molport.com

The synthesis and application of Fmoc-protected non-canonical amino acids, including those with heterocyclic substituents, are active areas of research aimed at developing novel therapeutic agents and molecular probes. molport.comnih.govacs.orgiris-biotech.de The orthogonality of the Fmoc group with various side-chain protecting groups further enhances the versatility of this compound in complex synthetic sequences. altabioscience.combiosynth.comsigmaaldrich.com

Table 1: Key Properties of this compound

PropertyValue / DescriptionSource
Molecular FormulaC₂₄H₂₂N₂O₄PubChem nih.gov
PubChem CID72209040PubChem nih.gov
Chemical NatureFmoc-protected amino acid derivative with a pyridine-based moietyInferred from name and context nih.gov

Table 2: Comparison of Fmoc and Boc Protecting Groups in SPPS

FeatureFmoc StrategyBoc StrategySource
Nα-protectionBase-labile (e.g., piperidine)Acid-labile (e.g., TFA) altabioscience.comwikipedia.orgontosight.aibiosynth.combiotage.com
Side-chain protectionAcid-labile (e.g., tBu)Acid-labile (e.g., Bn) altabioscience.combiosynth.com
OrthogonalityOrthogonalQuasi-orthogonal altabioscience.combiosynth.com
Typical CleavageMild baseStrong acid (HF for final) altabioscience.comnih.govbiosynth.combiotage.com
SPPS SuitabilityWidely used, automated synthesis friendlyHistorically significant, used for difficult sequences altabioscience.combiosynth.commolport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O4 B8246000 Fmoc-H2Py-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWPDXWRLJJBHA-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Peptide Chemistry

Integration of Fmoc-H2Py-OH into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the automated synthesis of peptides, and the incorporation of non-canonical amino acids like this compound requires careful consideration of reaction conditions to ensure efficient coupling and minimize side reactions. Automated solid-phase peptide synthesis coupled with optimized Fmoc chemistry is discussed for obtaining peptides in high yield and purity. science.govscience.gov

Coupling Chemistry and Reaction Optimization in SPPS

The incorporation of this compound into a growing peptide chain during SPPS typically involves standard coupling reagents used in Fmoc chemistry. These reagents facilitate the formation of the amide bond between the carboxyl group of this compound and the free amino group of the N-terminally deprotected resin-bound peptide. Optimization of coupling conditions, including the choice of coupling reagent, solvent, temperature, and reaction time, is crucial for achieving high coupling efficiency and reducing unwanted side products. While specific detailed research findings on the optimization for this compound were not extensively detailed in the search results, general principles of SPPS coupling chemistry apply. For instance, aliquots of amino acids are often activated in a solution containing N-hydroxybenzotriazole hydrate (B1144303) and diisopropylcarbodiimide in DMF. nih.gov Fmoc groups are commonly removed with 20% piperidine (B6355638) in DMF. nih.gov

Challenges in this compound Incorporation within Peptide Sequences

Incorporating non-canonical amino acids can present challenges in SPPS, such as potential steric hindrance from the bulky protecting groups or the side chain itself, which might affect coupling efficiency. The presence of the pyridine (B92270) nitrogen in H2Py-OH could also potentially interact with coupling reagents or the peptide backbone, leading to altered reactivity or side reactions. Although specific challenges related to this compound were not explicitly detailed, modified amino acids containing chelates or orthogonal chemical moieties can be introduced at specific locations within a peptide sequence during solid phase production strategies. nih.gov Such site-specific incorporation can be more difficult in larger, recombinantly produced proteins. nih.gov

Strategies for Mitigating Side Reactions in SPPS (e.g., δ-lactam formation)

Side reactions can occur during SPPS, impacting peptide purity and yield. One potential side reaction with certain amino acid derivatives is δ-lactam formation. While the search results did not specifically detail δ-lactam formation related to this compound, strategies to mitigate side reactions in SPPS generally involve optimizing coupling conditions, using appropriate scavenging cocktails during cleavage, and employing suitable protecting group strategies. Peptide deprotection and cleavage can be carried out using mixtures like TFA/thioanisole/ethanedithiol/water. nih.gov

This compound as a Building Block for Peptidomimetics

This compound is valuable in the design and synthesis of peptidomimetics, which are compounds that mimic the structural or functional properties of peptides but often possess improved characteristics such as enhanced stability or bioavailability.

Design and Synthesis of Peptidic Compounds Incorporating Pyridine Moieties

The pyridine moiety in H2Py-OH introduces a rigid structural element and a nitrogen atom that can participate in various interactions, including hydrogen bonding or metal coordination. This allows for the design of peptidomimetics with altered conformational constraints and potential interaction sites. Pyridine-containing fragments can be incorporated into peptidomimetic chains using various synthetic approaches. beilstein-journals.orgnih.gov For example, peptidomimetics with a substituted imidazo[1,2-a]pyridine (B132010) fragment can be synthesized by a tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. beilstein-journals.orgnih.govbeilstein-journals.org The target products can contain substituted imidazo[1,2-a]pyridine and peptidomimetics moieties as pharmacophores. beilstein-journals.orgbeilstein-journals.orgnih.gov

Development of Branched and Cyclic Peptides via Orthogonal Protection Strategies

The synthesis of branched and cyclic peptides necessitates precise control over the reactivity of multiple functional groups within the growing peptide chain. Orthogonal protection strategies are paramount in achieving this control. iris-biotech.desigmaaldrich.com this compound, by incorporating a 2-amino-4-hydroxypyridine (B184335) moiety, introduces a residue with two potential sites for orthogonal protection on its side chain: the amino group at the 2-position and the hydroxyl group at the 4-position of the pyridine ring.

In Fmoc-SPPS, the peptide chain is typically elongated from the C-terminus attached to a solid support. molport.combachem.com The Nα-Fmoc group of each incoming amino acid is removed in a base-catalyzed reaction, allowing the coupling of the next protected amino acid. chempep.comwikipedia.org Side-chain functionalities of standard and non-canonical amino acids are protected with groups that are stable to the Fmoc deprotection conditions but can be removed selectively at a later stage. iris-biotech.depeptide.com

For a residue like H2Py, the amino group at the 2-position and the hydroxyl group at the 4-position require suitable orthogonal protecting groups. The choice of these protecting groups dictates the synthetic strategy for introducing branching points or cyclization handles. Common orthogonal protecting groups used in Fmoc-SPPS for side-chain amino groups include Alloc (allyloxycarbonyl), Boc (tert-butyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl). iris-biotech.desigmaaldrich.compeptide.comthermofisher.com Hydroxyl groups are commonly protected with tBu or other acid-labile groups. iris-biotech.depeptide.comthermofisher.com

The strategic placement of this compound with appropriately protected side chains within a peptide sequence allows for the selective unmasking of the pyridine amino or hydroxyl group at a desired point in the synthesis. This selective deprotection creates a reactive handle for subsequent reactions, such as coupling another peptide segment (for branched peptides) or forming a new covalent bond within the peptide chain (for cyclic peptides).

Selective Deprotection Methodologies for Side-Chain Modifications

Selective deprotection is a cornerstone of synthesizing complex peptide structures using orthogonal protection. For a residue like H2Py incorporated into a peptide chain via Fmoc-SPPS, the side-chain protecting groups on the pyridine amino and hydroxyl functionalities must be removable under conditions that are orthogonal to both the Nα-Fmoc cleavage (mild base) and the final cleavage from the resin and global side-chain deprotection (typically strong acid like TFA). iris-biotech.dethermofisher.com

Common orthogonal protecting groups and their cleavage conditions include:

Dde and ivDde: Removed by treatment with dilute hydrazine (B178648) in DMF. sigmaaldrich.compeptide.comuci.edu These groups are stable to both piperidine (Fmoc cleavage) and TFA (tBu cleavage/resin cleavage). sigmaaldrich.com

Aloc: Removed by Pd(0) catalysts in the presence of a scavenger. chempep.compeptide.com This is orthogonal to both base-labile Fmoc and acid-labile tBu groups.

Mtt (4-methyltrityl) and Mmt (4-methoxytrityl): Removed by dilute acid, such as dilute TFA in DCM, often in the presence of scavengers. sigmaaldrich.comjasco.husigmaaldrich.com The dilute acid conditions allow for their removal while leaving tBu-based protections intact.

The selection of protecting groups for the H2Py side chain would depend on the desired synthetic strategy and the sequence of deprotection steps. For instance, if the pyridine amino group needs to be selectively deprotected while other tBu-protected side chains and the Nα-Fmoc group are present, a Dde or ivDde group could be used. If the hydroxyl group needs selective deprotection, a protecting group labile under different mild conditions would be required, although tBu is a common choice removed during final cleavage.

Table 1 illustrates examples of orthogonal protecting groups and their cleavage conditions relevant to side-chain deprotection in Fmoc-SPPS.

Protecting GroupProtected Functional GroupCleavage Reagent/ConditionsOrthogonality with Fmoc/tBuReference
FmocNα-aminoPiperidine in DMFOrthogonal to tBu chempep.comiris-biotech.dewikipedia.org
tBuCarboxyl, Hydroxyl, AmideTFA (usually 95%)Orthogonal to Fmoc iris-biotech.dethermofisher.com
Dde / ivDdeAmino (side chain)Hydrazine in DMFOrthogonal to Fmoc and tBu sigmaaldrich.compeptide.comuci.edu
AlocAmino (side chain)Pd(0) catalystOrthogonal to Fmoc and tBu chempep.compeptide.com
Mtt / MmtAmino (side chain)Dilute TFA in DCMOrthogonal to Fmoc sigmaaldrich.comsigmaaldrich.com

Selective deprotection of the H2Py side chain allows for site-specific modifications, such as the conjugation of fluorophores, peptides, or other molecules, leading to the formation of branched peptides. sigmaaldrich.compeptide.com

Macrocyclization Strategies Employing this compound Analogues

This compound analogues, peptides containing the H2Py residue, can be utilized in macrocyclization strategies to form cyclic peptides. Macrocyclization involves the formation of a covalent bond between two reactive groups within a linear peptide chain or between a peptide chain and a molecule attached to one of its residues. rsc.orgnih.gov The presence of the H2Py residue provides additional functional handles (the pyridine amino and hydroxyl groups) that can be strategically employed for cyclization.

Cyclization can be performed either on the solid support or in solution after cleavage of the linear peptide from the resin. rsc.orgnih.gov On-resin cyclization offers advantages such as minimizing intermolecular reactions, while solution-phase cyclization is often preferred for longer or more complex sequences.

Strategies involving this compound analogues could include:

Side-chain to Backbone Cyclization: The selectively deprotected amino group or hydroxyl group on the H2Py side chain can react with either the N-terminus or the C-terminus of the peptide, or with a reactive group introduced elsewhere in the backbone. For example, deprotection of a side-chain amino group on H2Py followed by activation of the C-terminal carboxyl group (or vice versa) can lead to lactam formation, a common cyclization strategy. nih.gov

Side-chain to Side-chain Cyclization: The deprotected functionalities on the H2Py side chain can react with selectively deprotected functional groups on the side chain of another amino acid residue within the peptide sequence. This could involve amide bond formation, ether formation (if the hydroxyl group is used), or other types of linkages depending on the reactive groups involved.

Cyclization involving the Pyridine Nitrogen: While less common, the nitrogen atom within the pyridine ring of H2Py could potentially be involved in coordination chemistry or other reactions to induce cyclization or conformational constraints, although this would depend on the specific reaction conditions and the presence of suitable reaction partners.

The success of macrocyclization employing this compound analogues relies heavily on the precise timing of side-chain deprotection using orthogonal strategies. For instance, a linear peptide containing a C-terminal acid, an N-terminal Fmoc group, and a side-chain protected H2Py residue could be synthesized. Selective deprotection of the H2Py side-chain amino group (using hydrazine for a Dde-protected amine) followed by removal of the Nα-Fmoc group (using piperidine) would yield a peptide with a free N-terminus and a free side-chain amino group on H2Py. Subsequent activation of the C-terminal acid could then facilitate cyclization between the C-terminus and either the N-terminus (head-to-tail) or the H2Py side-chain amino group (side-chain to tail).

Alternatively, if the cyclization is desired between the N-terminus and the H2Py side chain, the N-terminus might be protected with a group orthogonal to both Fmoc and the H2Py side-chain protection, such as Boc. sigmaaldrich.com After completing the chain elongation and selectively deprotecting the H2Py side chain, the N-terminal Boc group would be removed with TFA, and the activated H2Py side chain could then react with the N-terminus.

The incorporation of this compound into peptide sequences, coupled with judicious selection and manipulation of orthogonal protecting groups, provides expanded capabilities for synthesizing structurally diverse branched and cyclic peptides with potential applications in various fields, including drug discovery and materials science. rsc.orgnih.gov

Coordination Chemistry and Organometallic Investigations of H2py Oh and Its Derivatives

Ligand Design Principles for Metal Complexation

The efficacy of a ligand in forming stable and functional metal complexes is governed by fundamental principles of coordination chemistry, including chelation, and the electronic and steric properties of the ligand. The H2Py-OH scaffold is designed to leverage these principles for robust metal binding.

Chelation Modes and Coordination Sites of the H2Py-OH Scaffold

The H2Py-OH scaffold, derived from the amino acid histidine by substitution of a pyridin-2-yl group at the δ-nitrogen of the imidazole (B134444) ring, presents multiple potential coordination sites for metal ions. Drawing parallels with the well-studied coordination chemistry of histidine, the primary coordination sites of the H2Py-OH scaffold are the pyridine (B92270) nitrogen, the imidazole nitrogen, the α-amino group, and the carboxylate group. mdpi.comiosrjournals.org This arrangement allows for various chelation modes, leading to the formation of stable metal complexes.

Typically, histidine acts as a bidentate or tridentate ligand. mdpi.com In a bidentate mode, it can coordinate through the amino and carboxylate groups or through the two nitrogen atoms of the imidazole ring. As a tridentate ligand, it can bind a metal ion using the amino, imidazole, and carboxylate groups, which is particularly favorable for metal ions that prefer an octahedral coordination geometry. iosrjournals.org The introduction of the pyridyl group in the H2Py-OH scaffold offers an additional nitrogen donor, enhancing its versatility as a ligand.

The most probable coordination modes for the H2Py-OH scaffold are:

Tridentate (N,N,N) coordination: Involving the pyridine nitrogen, the imidazole nitrogen, and the α-amino nitrogen. This mode is common for transition metals that favor nitrogen-rich coordination spheres.

Tridentate (N,N,O) coordination: Utilizing the pyridine nitrogen, the α-amino nitrogen, and the carboxylate oxygen. This mode is also highly plausible and leads to the formation of stable five- and six-membered chelate rings.

Bidentate (N,N) coordination: Primarily through the pyridine and imidazole nitrogens, leaving the amino acid backbone available for further functionalization or interaction.

The Fmoc protecting group on the α-amino group in Fmoc-H2Py-OH can influence the availability of this site for coordination. However, under conditions where the Fmoc group is removed, the amino group becomes a key participant in chelation.

Chelation ModeCoordinating AtomsPotential Metal Geometries
Tridentate (N,N,N)Pyridine-N, Imidazole-N, Amino-NOctahedral, Square Pyramidal
Tridentate (N,N,O)Pyridine-N, Amino-N, Carboxylate-OOctahedral, Square Pyramidal
Bidentate (N,N)Pyridine-N, Imidazole-NSquare Planar, Tetrahedral

Electronic and Steric Influence on Ligand-Metal Interactions

The stability and reactivity of metal complexes are significantly influenced by the electronic and steric properties of the coordinating ligands. rsc.orgpeptide.commdpi.comjscimedcentral.com In the H2Py-OH scaffold, both these factors play a crucial role.

Steric Effects: The bulky Fmoc group in this compound imposes significant steric hindrance around the α-amino and carboxylate groups. This can direct the coordination of a metal ion towards the less hindered pyridine and imidazole nitrogens. peptide.com Conversely, the steric bulk can be strategically employed to control the coordination number and geometry of the metal complex, potentially leading to the formation of complexes with unusual or desired catalytic properties. The rigid structure of the pyridine and imidazole rings also contributes to a pre-organized geometry that can favor the binding of specific metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with H2Py-OH and its derivatives generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure of the complex.

Complexes with Transition Metals (e.g., Re(I), Tc(I), Cu(I), Co(II), Ni(II))

The H2Py-OH scaffold is capable of forming stable complexes with a variety of transition metals, owing to its versatile coordination modes and electronic properties.

Re(I) and Tc(I): Rhenium(I) and Technetium(I) tricarbonyl complexes are of significant interest in radiopharmaceutical chemistry. researchgate.net The H2Py-OH ligand can act as a tridentate chelator for the [M(CO)₃]⁺ (M = Re, Tc) core, leading to stable complexes. The synthesis typically involves the reaction of the ligand with a precursor like [M(H₂O)₃(CO)₃]⁺.

Cu(I), Co(II), Ni(II): These first-row transition metals readily form complexes with nitrogen- and oxygen-donor ligands. nih.govdtu.dknih.gov The synthesis of Cu(I), Co(II), and Ni(II) complexes with H2Py-OH would likely involve the reaction of the ligand with the corresponding metal salts (e.g., chlorides, nitrates, or acetates) in a suitable solvent like methanol, ethanol (B145695), or water. nih.govdtu.dk The resulting complexes are expected to exhibit geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and the coordination mode of the ligand. iosrjournals.orgjscimedcentral.comresearchgate.netnih.gov

Metal IonTypical Oxidation StateExpected GeometryPotential Application
Re(I)+1OctahedralRadiopharmaceutical surrogate
Tc(I)+1OctahedralRadiopharmaceutical imaging
Cu(I)+1TetrahedralCatalysis
Co(II)+2Octahedral, TetrahedralCatalysis, Bioinorganic models
Ni(II)+2Square Planar, OctahedralCatalysis, Materials science

Modular Synthesis Approaches for Heterobimetallic Complexes

The this compound building block is particularly well-suited for the modular synthesis of complex molecular architectures, including heterobimetallic complexes. nih.gov The presence of the Fmoc protecting group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov This enables the precise positioning of H2Py-OH units within a peptide sequence.

A modular approach to heterobimetallic complexes could involve:

Synthesizing a peptide with two or more H2Py-OH residues at specific positions.

Selectively deprotecting and coordinating the first H2Py-OH site with one metal ion.

Subsequently coordinating the second H2Py-OH site with a different metal ion.

This strategy allows for the creation of well-defined heterobimetallic systems where the distance and orientation between the two metal centers are controlled by the peptide backbone.

Role of this compound in Metal-Peptide Conjugates and Radiopharmaceutical Probes

The ability to incorporate this compound into peptides is of significant interest for the development of targeted radiopharmaceuticals and other metal-peptide conjugates. The peptide component can be designed to target specific biological receptors, while the H2Py-OH moiety serves as a robust chelator for a diagnostic or therapeutic radionuclide. researchgate.net

Histidine and its derivatives are known to be excellent chelators for ⁹⁹ᵐTc, the most widely used radionuclide in diagnostic nuclear medicine. researchgate.net The H2Py-OH scaffold is expected to form highly stable complexes with the [⁹⁹ᵐTc(CO)₃]⁺ core. By conjugating this to a tumor-targeting peptide, for example, a radiopharmaceutical probe can be created for cancer imaging. The Fmoc group is crucial in the synthesis of such conjugates, as it allows for the stepwise assembly of the peptide chain before the introduction of the metal.

Mechanistic Studies of Complex Formation and Reactivity

The mechanistic aspects of how ligands like H2Py-OH and its derivatives form complexes with metals and the subsequent reactivity of these complexes are crucial for designing effective catalysts. These studies involve a deep dive into the kinetics, thermodynamics, and specific pathways of chemical reactions.

Reaction Kinetics and Thermodynamics of Metal Chelation

The formation of a metal complex is an equilibrium process governed by thermodynamic stability and the rates at which the ligand binds and unbinds from the metal center. While specific kinetic and thermodynamic data for the chelation of H2Py-OH with many transition metals are not extensively tabulated in the literature, principles can be drawn from related hydroxypyridinone systems.

Hydroxypyridinone chelators are known for their high affinity for various metal ions, particularly those with a high charge density. nih.gov The stability of these complexes is quantified by the formation constant (log β), with higher values indicating greater stability. For instance, an octadentate ligand featuring four hydroxypyridinone units shows exceptionally high thermodynamic selectivity for tetravalent metal ions like Thorium(IV) over trivalent ions like Iron(III) and Europium(III). nih.gov The difference in stability constants can be as large as 20 orders of magnitude, highlighting the ligand's ability to selectively bind target metals. nih.gov

Kinetic studies on such systems show that complexation with highly charged ions like Th(IV) can be rapid, reaching completion within an hour at room temperature. nih.gov This fast complexation is vital for applications where rapid metal sequestration is required.

The table below presents thermodynamic stability constants for a related octadentate hydroxypyridinone ligand with various metal ions, illustrating the typical affinities observed for this class of chelators.

Metal Ionlog β110pM (-log[M]free)
Th(IV)41.7 ± 0.336.4
Zr(IV)39.2 ± 0.333.9
Hf(IV)38.9 ± 0.333.6
Fe(III)26.9 ± 0.322.9
Al(III)22.1 ± 0.318.5
Gd(III)19.7 ± 0.316.3
Eu(III)19.2 ± 0.315.8

Data adapted from a study on a related octadentate hydroxypyridinone chelator. nih.gov The values serve as an illustrative example of the thermodynamic parameters for this class of ligands.

A critical aspect of the H2Py-OH ligand system is its ability to exist in two tautomeric forms: the 2-hydroxypyridine (B17775) (lactim) form and the 2-pyridone (lactam) form. The thermodynamics and kinetics of this tautomerization are fundamental to its role in catalysis. nih.gov Theoretical studies have shown that in the gas phase, the 2-hydroxypyridine form is slightly more stable, but the energy difference is small (5–9 kJ/mol). researchgate.net The activation energy for the intramolecular proton transfer is high, but it can be significantly lowered in the presence of other molecules that facilitate proton shuttling. researchgate.net This tautomeric equilibrium is key to the concept of metal-ligand cooperation.

Catalytic Applications and Reaction Pathways

Metal complexes derived from H2Py-OH and related ligands have emerged as versatile catalysts for a variety of organic transformations. A recurring theme in their catalytic cycles is the concept of Metal-Ligand Cooperation (MLC) , where the 2-hydroxypyridine ligand is not a mere spectator but an active participant in bond activation steps. nih.gov This cooperation is often facilitated by the tautomerization between the hydroxyl (lactim) and pyridone (lactam) forms.

α-Alkylation of Ketones via Borrowing Hydrogen: Palladium complexes bearing bidentate 2-hydroxypyridine-based ligands are effective catalysts for the α-alkylation of ketones with alcohols. nih.govlu.se This "borrowing hydrogen" methodology involves a tandem reaction sequence. lu.se

Reaction Pathway:

Dehydrogenation: The palladium complex, in cooperation with the 2-hydroxypyridine ligand, first catalyzes the dehydrogenation of the starting alcohol to form an aldehyde. The ligand accepts a proton, and the metal accepts a hydride.

Aldol (B89426) Condensation: The aldehyde then undergoes a base-catalyzed aldol condensation with the ketone to form an α,β-unsaturated ketone.

Hydrogenation: The palladium hydride species, again in cooperation with the ligand, hydrogenates the C=C bond of the α,β-unsaturated ketone to yield the final α-alkylated product.

The crucial role of the hydroxyl group is demonstrated by the decreased catalytic activity when it is absent, underscoring the importance of the MLC pathway. nih.gov

Hydrogenation of Carbon Dioxide: Ruthenium complexes containing 2-hydroxypyridine ligands are active in the catalytic hydrogenation of CO2 to formate. researchgate.net The interconversion between the neutral 2-hydroxypyridine ligand and the anionic 2-pyridonato form is central to the catalytic cycle. researchgate.net This reversible transformation allows the complex to participate in metal-ligand cooperative hydrogen activation.

C-H Bond Activation and Arylation: Ruthenium catalysts, when combined with 2-hydroxypyridine-based ligands, show enhanced activity for the ortho-C-H bond arylation of 2-phenylpyridine. nih.gov Density functional theory (DFT) calculations support the crucial role of the ligand in lowering the energy barrier for the C-H activation step, which is often the rate-determining step in such reactions. nih.gov

Asymmetric Hydrogenation: Manganese complexes with chiral 2-hydroxy-pyridine-oxazoline ligands (PYDOX) have been successfully used for the asymmetric hydrogenation of multi-nitrogen heteroaromatic compounds. acs.org The proposed mechanism involves an outer-sphere pathway, which prevents catalyst poisoning by avoiding direct coordination of the substrate to the metal. The N-H or O-H groups on the ligand can interact with the substrate, enhancing its reactivity and enabling high stereoselectivity. acs.org

The table below summarizes some of the catalytic applications involving H2Py-OH derivatives.

Catalytic ReactionMetal CenterKey Mechanistic FeatureReference
α-Alkylation of KetonesPalladiumMetal-Ligand Cooperation (Borrowing Hydrogen) nih.govlu.se
CO2 HydrogenationRutheniumHydroxypyridine/Pyridonato Interconversion researchgate.net
C-H Bond ArylationRutheniumLigand-Accelerated C-H Activation nih.gov
Asymmetric HydrogenationManganeseOuter-Sphere Mechanism, Ligand-Substrate Interaction acs.org
Asymmetric Aminomethylative PyridonationPalladiumOuter-Sphere Nucleophilic Attack acs.org

Supramolecular Assembly and Material Science Applications

Self-Assembly Mechanisms of Fmoc-H2Py-OH and Peptide Conjugates

The spontaneous organization of this compound and related peptide derivatives into well-defined nanostructures is a hallmark of their behavior in solution. This self-assembly is governed by a delicate interplay of non-covalent forces.

The self-assembly process is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions.

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are pivotal in the self-assembly process. These planar, aromatic rings tend to stack on top of each other, a phenomenon known as π-π stacking, which is a significant driving force for aggregation. This interaction encourages the formation of β-sheets between peptide sequences, leading to the development of nanofibrils. mdpi.com

Hydrogen Bonding: Hydrogen bonds play a crucial role in stabilizing the self-assembled structures. In Fmoc-peptide systems, hydrogen bonding can occur between the peptide backbones, contributing to the formation of extended β-sheet-like structures. mdpi.comrsc.org These interactions, along with π-π stacking, are fundamental to the creation of the fibrillar networks that characterize these supramolecular gels. nih.gov

Electrostatic Interactions: Electrostatic forces also contribute to the self-assembly, particularly in charged Fmoc-peptide derivatives. For instance, in the case of a negatively charged tripeptide like Fmoc-FFpY, electrostatic interactions with positive ions (e.g., Na+) can initiate the self-assembly process, which is then further stabilized by hydrogen bonding and π-π stacking. rsc.orgbohrium.com The balance between attractive and repulsive electrostatic forces can modulate the morphology and properties of the resulting supramolecular structures. nih.gov

A summary of the key non-covalent interactions and their roles is presented in the table below.

Interaction TypeKey Molecular MoietyRole in Self-Assembly
π-π Stacking Fluorenyl group of FmocPrimary driving force for aggregation and nanofibril formation. mdpi.com
Hydrogen Bonding Peptide backboneStabilizes the formation of β-sheet structures within the fibrils. mdpi.comrsc.org
Electrostatic Interactions Charged side chains/terminiInitiates and modulates self-assembly, influencing morphology. rsc.orgbohrium.com
Hydrophobic Interactions Aromatic and aliphatic groupsContributes to the overall stability of the assembled structure in aqueous environments. nih.gov

The formation of supramolecular structures is highly sensitive to the surrounding environment, particularly the solvent. The choice of solvent can significantly influence the solubility of the Fmoc-peptide conjugate and the balance of non-covalent interactions, thereby dictating the final morphology of the self-assembled structures. nih.gov For example, the gelation of Fmoc-diphenylalanine (Fmoc-FF) is known to be solvent-dependent, with different organic solvents leading to organogels with varying crystallinity and morphology. nih.gov

Environmental factors such as pH and ionic strength also play a critical role. Changes in pH can alter the protonation state of acidic or basic groups within the peptide, thereby affecting electrostatic interactions and solubility. rsc.org For instance, the gelation of many Fmoc-dipeptides is triggered by a controlled decrease in pH. rsc.org Similarly, the addition of salts can modulate electrostatic screening and trigger the self-assembly of charged Fmoc-peptides. rsc.orgbohrium.com

Fabrication of Supramolecular Hydrogels and Nanostructures

The self-assembly of this compound and its derivatives often leads to the formation of supramolecular hydrogels, which are three-dimensional networks of nanofibers that can entrap large amounts of water. nih.gov

The self-assembled structures of Fmoc-peptide systems are typically characterized by the formation of long, entangled nanofibrils. These fibrils, in turn, form a complex, three-dimensional network that constitutes the hydrogel. Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to visualize the morphology of these nanostructures. nih.govnih.gov The morphology of these nanofibrillar networks can be influenced by factors such as the specific peptide sequence, concentration, and the conditions used to trigger gelation. nih.govnih.gov

Supramolecular hydrogels derived from Fmoc-peptides exhibit viscoelastic properties that can be characterized by rheology. nih.govnih.gov The mechanical strength of these gels, often quantified by the storage modulus (G'), is dependent on factors like the concentration of the gelator and the density of the fibrillar network. rsc.orgmdpi.com

A key feature of these non-covalently assembled materials is their ability to self-heal. itu.edu.trnih.gov If the gel network is disrupted by mechanical stress, the non-covalent bonds can reform, allowing the gel to recover its structure and mechanical properties. nih.govitu.edu.tr This autonomous self-healing is a direct consequence of the dynamic and reversible nature of the underlying non-covalent interactions. nih.govnih.gov The efficiency of self-healing can be influenced by the specific molecular design and environmental conditions. semanticscholar.org

Below is a table summarizing the typical rheological and self-healing characteristics of Fmoc-peptide hydrogels.

PropertyDescriptionInfluencing Factors
Viscoelasticity Exhibits both solid-like (elastic) and liquid-like (viscous) properties. Characterized by storage (G') and loss (G'') moduli. mdpi.comGelator concentration, peptide sequence, temperature, pH. rsc.orgnih.gov
Mechanical Strength The stiffness of the hydrogel, often represented by the storage modulus (G').Fibrillar network density, degree of cross-linking. rsc.orgmdpi.com
Self-Healing The ability to autonomously repair damage and recover mechanical properties after stress-induced failure. itu.edu.trnih.govDynamic nature of non-covalent bonds, mobility of molecular components. nih.govnih.gov

Design of Functional Supramolecular Materials

The modular nature of Fmoc-peptide building blocks allows for the design of functional supramolecular materials with tailored properties and applications. By incorporating specific peptide sequences or other functional moieties, it is possible to create materials with unique biological or chemical activities. nih.gov

For example, by including bioactive peptide sequences, these hydrogels can be used as scaffolds for tissue engineering, mimicking the extracellular matrix and promoting cell growth. mdpi.comresearchgate.net The inherent biocompatibility and biodegradability of peptide-based materials make them particularly suitable for biomedical applications. mdpi.com Furthermore, the porous network of the hydrogel can be utilized for the controlled release of therapeutic agents. researchgate.net The design principles for these functional materials often involve a deep understanding of the relationship between molecular structure, self-assembly, and the final properties of the material. nih.govrsc.org

No Publicly Available Research Found on "this compound" for Supramolecular and Materials Science Applications

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings, data, or detailed studies concerning the chemical compound "this compound" in the context of supramolecular assembly, responsive materials, or soft matter chemistry could be located.

The initial investigation into the broader class of Fmoc-protected amino acids reveals a rich field of study where these molecules are extensively used as building blocks for self-assembling materials. The fluorenylmethyloxycarbonyl (Fmoc) group, with its aromatic nature, readily promotes π-π stacking interactions, which, in conjunction with hydrogen bonding from the amino acid backbone, drives the formation of supramolecular structures such as gels, fibers, and nanoparticles.

This general understanding of Fmoc-amino acid behavior suggests a potential for "this compound" to exhibit similar properties. However, without specific experimental data or theoretical studies on this particular compound, any discussion on its role in responsive materials or soft matter applications would be purely speculative.

Therefore, the generation of an article based on the provided outline and focused exclusively on "this compound" is not possible at this time. Further research and publication on this specific compound would be required to provide the necessary information.

Table of Compounds Mentioned

Since the core subject of the intended article, "this compound," could not be substantiated with research findings, a table of compounds as requested in the instructions cannot be generated with meaningful context. A generic table of related compounds would not adhere to the strict focus on "this compound".

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent chemical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Fmoc-H2Py-OH, DFT studies would be instrumental in understanding its fundamental characteristics.

Conformational Preferences: A molecule's three-dimensional shape is crucial to its function. DFT calculations can be used to explore the potential energy surface of this compound to identify its most stable conformations (isomers). By systematically rotating the rotatable bonds within the molecule, a series of calculations can determine the relative energies of different spatial arrangements. The results would indicate the preferred orientations of the fluorenylmethoxycarbonyl (Fmoc) group relative to the pyridyl-alanine moiety, governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netresearchgate.net For this compound, FMO analysis would identify the spatial distribution of these orbitals. It is anticipated that the HOMO would be located on the electron-rich aromatic systems (fluorenyl and pyridyl rings), while the LUMO would also be distributed across these regions.

Reactivity Prediction: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. By calculating this gap for this compound, one could predict its susceptibility to electronic transitions and its general reactivity in chemical processes.

Non-covalent interactions are dominant forces in supramolecular chemistry, governing processes like self-assembly. mit.edu NBO and AIM are two powerful computational techniques used to analyze these subtle interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying the strength of donor-acceptor interactions, such as hydrogen bonds and other charge-transfer phenomena. researchgate.net For this compound, NBO analysis could identify and quantify intramolecular hydrogen bonds (e.g., between the carboxylic acid proton and the pyridine (B92270) nitrogen) and hyperconjugative interactions that contribute to its conformational stability. researchgate.net

Atoms in Molecules (AIM) Analysis: The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. rsc.org AIM can identify critical points in the electron density that signify different types of chemical interactions. By locating bond critical points (BCPs) between non-covalently linked atoms in this compound, AIM analysis could provide evidence for and characterize the strength of intramolecular hydrogen bonds and van der Waals interactions, which are crucial for determining the molecule's preferred shape.

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe dynamic processes like self-assembly.

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered nanostructures, a process primarily driven by π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid components. researchgate.net

Mechanism of Aggregation: MD simulations would be initiated by placing multiple this compound molecules in a simulation box, typically solvated with water to mimic experimental conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectories of the molecules would be tracked. This would allow for the direct observation of the aggregation process, from initial random diffusion to the formation of small clusters and eventually larger, ordered assemblies. The simulations would reveal the critical role of π-π stacking between the Fmoc groups and hydrogen bonding involving the carboxylic acid and pyridyl functionalities in driving the assembly.

Although this compound is a single amino acid derivative, its self-assembly can lead to peptide-like secondary structures, such as beta-sheet-like arrangements, which are stabilized by intermolecular hydrogen bonds.

Structural Characterization: Analysis of the final structures from MD simulations would provide detailed insights into the morphology of the self-assembled aggregates. Techniques like radial distribution function analysis could confirm the presence and characteristic distances of π-π stacking. Furthermore, analysis of the hydrogen bonding patterns between adjacent this compound molecules would reveal whether they organize into specific, repeating motifs. This predictive capability is crucial for understanding how the molecular design of this compound translates into the structure of the resulting nanomaterials. For related Fmoc-dipeptides, simulations have shown that they can assemble into well-defined fibril structures, and similar behavior would be investigated for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Kinetic and Thermodynamic Parameters from Computational ApproachesSimilarly, there is no published research presenting computationally derived kinetic and thermodynamic parameters, such as activation energies (ΔG‡), reaction enthalpies (ΔH), or reaction rate constants (k), for this compound. These parameters are essential for a quantitative understanding of a reaction's feasibility and speed.

Due to the absence of specific data for this compound in the scientific literature, the generation of a detailed and accurate article according to the provided outline is not feasible.

Characterization of this compound

This article focuses on the characterization of the chemical compound this compound, specifically exploring advanced spectroscopic and structural determination methodologies as outlined.

Therefore, a comprehensive discussion on the specific spectroscopic signals, coupling constants, crystal parameters, or details of crystal packing for this compound using these advanced techniques cannot be provided based on the available information.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are invaluable for identifying functional groups and analyzing the vibrational modes of a molecule. These methods probe the interactions of infrared light or inelastic scattering of monochromatic light with the molecular vibrations, providing a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a widely used technique for identifying the characteristic functional groups present in organic molecules like Fmoc-H2Py-OH. By measuring the absorption of infrared radiation at different wavelengths, an FT-IR spectrum reveals the vibrational modes of the molecule's chemical bonds. Different functional groups absorb IR radiation at specific, characteristic frequencies (wavenumbers). For this compound, key functional groups expected to show characteristic absorption bands include:

C=O stretching vibrations: Present in the carboxylic acid group (-COOH) and the carbamate (B1207046) group (-O-CO-NH-) of the Fmoc moiety. These typically appear in the region of 1700-1760 cm⁻¹ for carboxylic acids and around 1690-1750 cm⁻¹ for carbamates.

N-H stretching vibrations: From the secondary amine within the carbamate linkage of the Fmoc group and potentially from any secondary amine within the H2Py moiety. These typically appear in the region of 3300-3500 cm⁻¹.

O-H stretching vibrations: From the carboxylic acid group, appearing as a broad band in the region of 2500-3300 cm⁻¹.

C-H stretching vibrations: Aliphatic and aromatic C-H stretches would appear in the region of 2800-3100 cm⁻¹.

C-C stretching vibrations: Skeletal vibrations of the fluorene (B118485) and the H2Py ring system would contribute to the spectrum in the fingerprint region (below 1500 cm⁻¹).

C-N stretching vibrations: Associated with the carbamate group and any amine/pyridine (B92270) functionalities in the H2Py part.

Analysis of the FT-IR spectrum of this compound would involve identifying these characteristic bands and comparing them to known spectral databases or literature values for similar functional groups and structural motifs, such as those found in other Fmoc-protected amino acids or pyridine derivatives chemicalbook.comresearchgate.netresearchgate.netupi.eduinstanano.com. This provides confirmatory evidence for the presence of the expected functional groups within the molecule.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR spectroscopy by providing information about different molecular vibrations. While FT-IR measures absorptions due to changes in dipole moment during vibration, Raman spectroscopy measures inelastic scattering of light due to changes in polarizability. This makes Raman particularly useful for studying symmetric vibrations and molecules with nonpolar bonds or aromatic systems.

For this compound, Raman spectroscopy would be sensitive to:

Vibrations of aromatic rings: The fluorene moiety of the Fmoc group and the potential pyridine ring in H2Py would exhibit strong Raman signals due to the easily polarizable π electron systems.

Symmetric stretching vibrations: Including symmetric stretches of C=C and C-N bonds in the aromatic and heterocyclic rings.

Skeletal vibrations: Providing detailed information about the molecular backbone and conformation.

Raman spectroscopy can provide a unique fingerprint of the molecule, allowing for differentiation from closely related compounds or isomers researchgate.netmdpi.comreadthedocs.iogithub.comspectroscopyonline.com. While FT-IR is often more sensitive to polar functional groups, Raman can be advantageous for analyzing samples in aqueous solutions and for studying vibrations of less polar parts of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are essential for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically with mass errors in the parts per million (ppm) range. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C24H22N2O4), HRMS would be used to confirm its molecular weight and elemental composition. By measuring the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻), the exact mass can be determined and compared to the calculated theoretical mass based on the molecular formula nih.gov.

For example, the theoretical monoisotopic mass of C24H22N2O4 can be calculated and this value would be compared to the experimentally determined mass from the HRMS analysis. A close match between the experimental and theoretical exact masses provides strong evidence for the correct molecular formula and thus the identity of this compound.

MALDI-TOF-MS in Peptide Analysis

While this compound itself is a protected amino acid derivative (a building block for peptides) rather than a peptide, its characterization using MALDI-TOF-MS is relevant if it is being used in solid-phase peptide synthesis. In this application, MALDI-TOF-MS would typically be used to:

Verify the successful incorporation of amino acid residues: After coupling this compound to a growing peptide chain on a solid support, a small sample of the resin can be taken, and the peptide cleaved and analyzed by MALDI-TOF-MS to confirm the increase in mass corresponding to the addition of the this compound residue.

Assess the purity of the synthesized peptide: The mass spectrum can reveal the presence of truncated sequences or side products, which would appear as peaks at m/z values different from the expected mass of the target peptide.

Confirm the final product mass: After complete synthesis and cleavage of the peptide from the resin, MALDI-TOF-MS is used to confirm the molecular weight of the final peptide product, which would include the H2Py residue.

For this compound itself, MALDI-TOF-MS could be used to determine its molecular weight, although techniques like ESI-MS or LC-MS are also commonly employed for protected amino acids nih.govnih.govadvancedchemtech.com. The choice of ionization technique can depend on the specific properties of the molecule and the information required.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, provide information about the electronic transitions within a molecule. This is especially useful for molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region.

For this compound, the Fmoc group is a significant chromophore. The fluorene moiety of the Fmoc group exhibits characteristic UV absorption bands. These absorption properties are often exploited for the quantitative determination of Fmoc-protected compounds. For instance, the cleavage of the Fmoc group with a base like piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has strong absorption in the UV region, typically around 289 nm and 301 nm plos.orgmostwiedzy.plnih.gov. Monitoring the absorbance at these wavelengths is a common method to quantify the amount of Fmoc-protected amino acid or peptide on a solid support during peptide synthesis mostwiedzy.plnih.gov.

The H2Py moiety, if it contains a conjugated system or a nitrogen heterocycle like pyridine, may also contribute to the UV-Vis spectrum. Pyridine derivatives typically show absorption bands in the UV region due to π-π* and n-π* transitions.

UV-Vis spectroscopy of this compound would involve measuring its absorbance spectrum over a range of wavelengths to identify the characteristic absorption maxima (λmax) and their intensities (molar absorptivity, ε). This data can be used to:

Confirm the presence of the Fmoc group: By identifying the characteristic absorption bands of the fluorene moiety.

Potentially gain information about the H2Py moiety: If it contains a chromophore that absorbs in the measurable range.

Quantify the concentration of this compound: Using the Beer-Lambert law if the molar absorptivity at a specific wavelength is known.

Fluorescence spectroscopy, which involves exciting a molecule at a specific wavelength and measuring the emitted light at longer wavelengths, can provide additional information about the electronic states and environment of the molecule. The fluorene group in Fmoc derivatives is typically fluorescent researchgate.netresearchgate.net. Measuring the excitation and emission spectra of this compound could provide further confirmation of the intact Fmoc group and potentially reveal information about interactions between the Fmoc and H2Py parts of the molecule.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For compounds containing the Fmoc group, characteristic absorption bands are typically observed in the UV region of the spectrum. These absorptions arise from π-π* electronic transitions within the highly conjugated fluorene moiety of the Fmoc group. Studies on various Fmoc-protected amino acids and the dibenzofulvene adduct formed upon Fmoc cleavage have shown distinct absorption maxima. For instance, the cleaved dibenzofulvene-piperidine adduct, related to the Fmoc chromophore, exhibits maximum absorption at 289 nm and 301 nm, which are utilized for the quantitative determination of Fmoc groups mostwiedzy.plspectrabase.com. Another related compound, S-(pyridin-2-ylmethyl)-Fmoc-L-cysteine, shows a UV/Vis extinction coefficient (εmax) of 9400 M⁻¹cm⁻¹ at 251 nm nih.gov. While specific absorption maxima and extinction coefficients for Fmoc-H₂Py-OH (CID 72209040) were not found in the search results, the presence of the Fmoc group would lead to characteristic UV absorption features in a similar wavelength range, providing information about the concentration and electronic environment of the Fmoc moiety within the molecule.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a sensitive technique employed to investigate the photophysical properties of fluorescent molecules, such as their excitation and emission characteristics, quantum yields, and environmental sensitivity. The Fmoc group is intrinsically fluorescent, a property widely exploited in peptide synthesis for monitoring deprotection reactions cem.com. The fluorescence of the Fmoc group allows for the detection and quantification of Fmoc-protected species cem.com. Studies on other Fmoc-functionalized compounds, such as Fmoc-K(Fmoc), have shown fluorescence emission spectra with characteristic maxima, which can be influenced by factors like concentration and aggregation state rsc.org. The fluorescence emission of the Fmoc-K(Fmoc) monomer, for example, shows a λmax at 313 nm, which is independent of pH, while hydrogels formed from this compound show a red-shifted λmax at 328 nm rsc.org. Applying fluorescence spectroscopy to Fmoc-H₂Py-OH would involve exciting the molecule at wavelengths absorbed by the Fmoc chromophore and recording the resulting emission spectrum. This would provide information on its fluorescence efficiency, potential interactions with its environment, and changes in its photophysical behavior under different conditions. Although specific fluorescence data for Fmoc-H₂Py-OH (CID 72209040) were not available in the consulted literature, its inherent Fmoc group suggests it would exhibit characteristic fluorescence properties amenable to investigation by this method.

Time-Correlated Single Photon Counting (TCSPC) for Luminescence Lifetime Analysis

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique used to measure the luminescence lifetime of excited states. The luminescence lifetime, the average time a molecule spends in its excited state before emitting a photon, is a critical photophysical parameter that is highly sensitive to the molecule's structure and its local environment. TCSPC can provide insights into various photophysical processes, including energy transfer, quenching, and conformational dynamics. While the search results provided general information about the application of TCSPC in studying the photoluminescent properties and energy transfer processes in other molecular systems, such as transition metal complexes sigmaaldrich.comnih.govnih.govresearchgate.net, specific luminescence lifetime data for Fmoc-H₂Py-OH (CID 72209040) were not found. Applying TCSPC to Fmoc-H₂Py-OH would involve exciting the Fmoc chromophore with a short pulse of light and measuring the time distribution of emitted photons. The decay kinetics of the fluorescence would yield the luminescence lifetime(s), offering valuable information about the excited-state dynamics and potential non-radiative decay pathways specific to Fmoc-H₂Py-OH.

Q & A

Q. Methodological Guidance

  • PICO Framework :
    • Population : Peptide-drug conjugates targeting cancer.
    • Intervention : this compound-modified analogues.
    • Comparison : Native vs. modified peptide stability.
    • Outcome : IC50 values in erbB2-overexpressed cell lines .
  • FINER Criteria : Ensure questions are feasible (e.g., scalable synthesis), novel (e.g., unexplored self-assembly mechanisms), and relevant to peptide therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.